Tert-butyl 4-amino-3-(dimethylamino)benzoate
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Overview
Description
Tert-butyl 4-amino-3-(dimethylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an amino group, and a dimethylamino group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-3-(dimethylamino)benzoate typically involves the following steps:
Nitration: The starting material, tert-butyl 4-nitrobenzoate, is subjected to nitration to introduce a nitro group.
Dimethylation: The amino group is further reacted with dimethylamine to introduce the dimethylamino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of tert-butyl 4-nitrobenzoate are nitrated using nitric acid.
Catalytic Reduction: The nitro compound is reduced using catalytic hydrogenation.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-3-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas (H2).
Substitution Reagents: Dimethylamine, other nucleophiles.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Dimethylamino derivatives.
Scientific Research Applications
Tert-butyl 4-amino-3-(dimethylamino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antifolate activity.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-3-(dimethylamino)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as glycogen phosphorylase, which is involved in glucose metabolism . The dimethylamino group enhances its binding affinity to the target enzyme, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-aminobenzoate: Lacks the dimethylamino group, making it less versatile in certain reactions.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains a similar dimethylamino group but differs in the overall structure and reactivity.
Uniqueness
Tert-butyl 4-amino-3-(dimethylamino)benzoate is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 4-amino-3-(dimethylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)9-6-7-10(14)11(8-9)15(4)5/h6-8H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQLMBHHXLZVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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